2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide
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Overview
Description
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an oxirane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to form the thiazole ring . This intermediate is then reacted with phenylacetic acid derivatives under specific conditions to introduce the oxirane ring and carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide is unique due to its combination of a thiazole ring, chlorophenyl group, and oxirane ring.
Properties
CAS No. |
919201-73-3 |
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Molecular Formula |
C18H13ClN2O2S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-13-8-6-11(7-9-13)14-10-24-17(21-14)18(16(20)22)15(23-18)12-4-2-1-3-5-12/h1-10,15H,(H2,20,22) |
InChI Key |
JYEQAIQRXPWNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(=O)N |
Origin of Product |
United States |
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